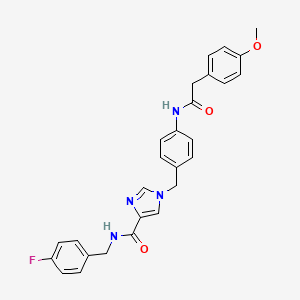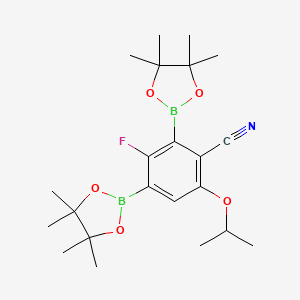
4-Cyano-2-fluoro-5-isopropoxyphenyl-1,3-diboronic acid, pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyano-2-fluoro-5-isopropoxyphenyl-1,3-diboronic acid, pinacol ester is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a boronic ester that is used as a reagent in organic synthesis, particularly in the development of new drugs.
Aplicaciones Científicas De Investigación
1. Catalytic Protodeboronation Pinacol boronic esters, such as BS-33698, are highly valuable building blocks in organic synthesis. They are used in the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach. This process is crucial for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation. The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
2. Suzuki–Miyaura Coupling The Suzuki–Miyaura coupling is one of the most important applications of organoboron compounds like BS-33698. This cross-coupling reaction is widely used in organic synthesis to form carbon-carbon bonds .
3. Functional Group Transformations The boron moiety in BS-33698 can be converted into a broad range of functional groups. These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
4. Borylation Approaches BS-33698 can be used in various borylation approaches that have been developed over the years, including the prominent asymmetric hydroboration reaction reported by H. C. Brown in 1961 .
5. Homologations BS-33698 is attractive for chemical transformations where the valuable boron moiety remains in the product, such as homologations .
6. Conjunctive Cross Couplings BS-33698 is also used in conjunctive cross couplings .
Mecanismo De Acción
Target of Action
Boronic esters, such as bs-33698, are generally known to be versatile intermediates in organic synthesis . They are often used in Suzuki-Miyaura coupling reactions, a type of palladium-catalyzed cross-coupling reaction .
Mode of Action
Boronic esters are typically involved in the formation of carbon-carbon bonds in organic synthesis . They can undergo deboronation, a process where the boron moiety is removed, often through a radical approach .
Biochemical Pathways
Boronic esters like bs-33698 are known to participate in various transformations, including oxidations, aminations, halogenations, and carbon-carbon bond formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It’s worth noting that the compound’s stability is enhanced due to its boronic ester moiety, which makes it more resistant to protodeboronation compared to boranes .
Result of Action
The compound’s involvement in various transformations, including the formation of carbon-carbon bonds, suggests that it could play a significant role in the synthesis of complex organic molecules .
Action Environment
It’s known that boronic esters like bs-33698 are usually bench stable and easy to purify . Their stability can pose challenges when it comes to removing the boron moiety at the end of a sequence if required .
Propiedades
IUPAC Name |
3-fluoro-6-propan-2-yloxy-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32B2FNO5/c1-13(2)27-16-11-15(23-28-19(3,4)20(5,6)29-23)18(25)17(14(16)12-26)24-30-21(7,8)22(9,10)31-24/h11,13H,1-10H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWKTBJZVKNRCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2F)B3OC(C(O3)(C)C)(C)C)C#N)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32B2FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-6-isopropoxy-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 1-[(cyclopentylcarbamoyl)amino]cyclohexanecarboxylate](/img/structure/B2742023.png)
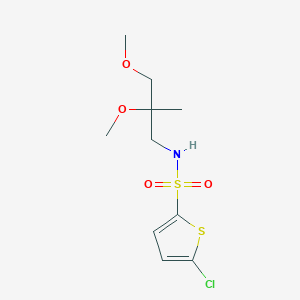
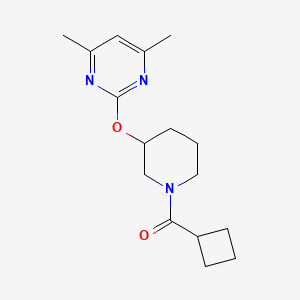
![2-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-5-fluoropyrimidine](/img/structure/B2742026.png)
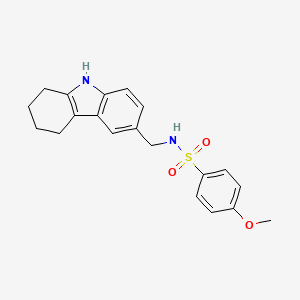
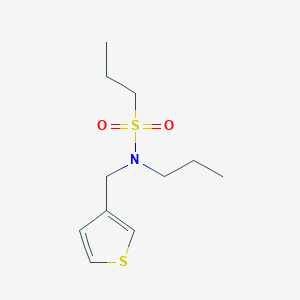
![[1-[(1-Methylimidazol-4-yl)methyl]indol-6-yl]methanamine;hydrochloride](/img/structure/B2742031.png)

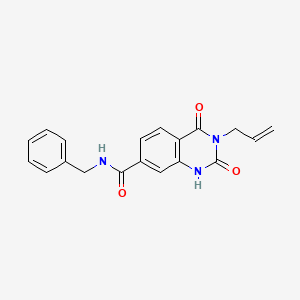
![ethyl 4-{[(2Z)-3-carbamoyl-6-chloro-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2742037.png)
![N-(2-methylphenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2742038.png)
![2,5-dimethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}furan-3-carboxamide](/img/structure/B2742040.png)
